Cas no 57717-97-2 ((+)-Perillyl alcohol)

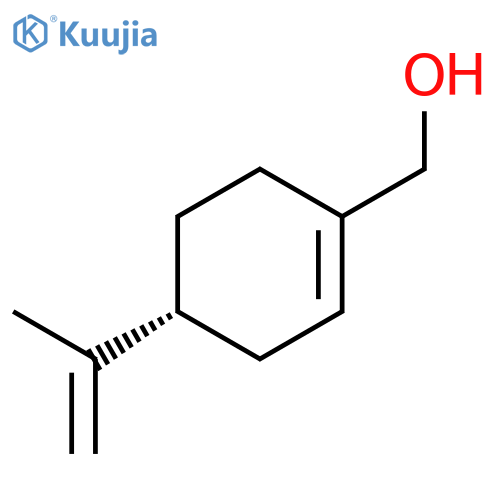

(+)-Perillyl alcohol structure

商品名:(+)-Perillyl alcohol

(+)-Perillyl alcohol 化学的及び物理的性質

名前と識別子

-

- (+)-PERILLYL ALCOHOL TERPENE STANDARD

- (+)-Perillyl alcohol

- (4R)-(+)-perillyl

- (R)-(+)-perillyl alcohol

- (R)-[1-(6-Methoxy-2-naphthyl)ethyl]amin

- (R)-[4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol

- (R)-< 1-(6-Methoxy-2-naphthyl)ethyl> amin

- (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

- [(R)-4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol

- 2-Naphthalenemethanamine,6-methoxy-a-methyl-,(aR)-

- 4-(1-methylethenyl)-1-cyclohexenylmethanol

- AK-57975

- I14-36871

- KB-69402

- SCHEMBL15681915

- J-500062

- NCGC00161638-01

- (R)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol

- AKOS006237377

- (+)perillyl alcohol

- UPCMLD-DP082:001

- [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol

- C22272

- (R)-4-(1-Methylethenyl)-1-cyclohexene-1-methanol

- EN300-26276323

- CHEMBL1593539

- [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol

- 57717-97-2

- 4-(1-Methylethenyl)-(4R)-1-Cyclohexene-1-methanol

- NDTYTMIUWGWIMO-JTQLQIEISA-N

- CHEBI:145806

- (R)-Perillyl alcohol

- (4R)-perillyl alcohol

- UPCMLD-DP082

- (R)-p-Mentha-1,8-dien-7-ol

- DTXSID901315388

- d-perillyl alcohol

- CS-0792646

- HY-W747572

-

- MDL: MFCD00142333

- インチ: InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1

- InChIKey: NDTYTMIUWGWIMO-JTQLQIEISA-N

- ほほえんだ: CC(=C)C1CCC(=CC1)CO

計算された属性

- せいみつぶんしりょう: 152.12000

- どういたいしつりょう: 152.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.958 g/mL at 25 °C(lit.)

- ふってん: 119-121 °C/11 mmHg(lit.)

- フラッシュポイント: 110 °C

- 屈折率: n20/D 1.501(lit.)

- PSA: 20.23000

- LogP: 2.28130

- ようかいせい: 使用できません

(+)-Perillyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P287438-50mg |

(+)-Perillyl alcohol |

57717-97-2 | 50mg |

$913.00 | 2023-05-17 | ||

| TRC | P287438-10mg |

(+)-Perillyl alcohol |

57717-97-2 | 10mg |

$270.00 | 2023-05-17 | ||

| Enamine | EN300-26276323-0.05g |

[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol |

57717-97-2 | 95% | 0.05g |

$550.0 | 2024-06-18 | |

| TRC | P287438-25mg |

(+)-Perillyl alcohol |

57717-97-2 | 25mg |

$529.00 | 2023-05-17 | ||

| TRC | P287438-5mg |

(+)-Perillyl alcohol |

57717-97-2 | 5mg |

$150.00 | 2023-05-17 | ||

| TRC | P287438-250mg |

(+)-Perillyl alcohol |

57717-97-2 | 250mg |

$ 3000.00 | 2023-09-06 |

(+)-Perillyl alcohol 関連文献

-

Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189

-

Vinicius Vendrusculo,Vanessa P. de Souza,Luiz Ant?nio M. Fontoura,Marcelo G. M. D'Oca,Thais P. Banzato,Paula A. Monteiro,Ronaldo A. Pilli,Jo?o Ernesto de Carvalho,Dennis Russowsky Med. Chem. Commun. 2018 9 1553

-

Douglas J. Parker,Samantha T. Chong,Tom Hasell RSC Adv. 2018 8 27892

-

Wenbin Jin,Qiwei Yang,Binbin Huang,Zongbi Bao,Baogen Su,Qilong Ren,Yiwen Yang,Huabin Xing Green Chem. 2016 18 3549

-

Bowen Zhang,Samuel Petcher,Romy A. Dop,Peiyao Yan,Wei Zhao,Haoran Wang,Liam J. Dodd,Tom O. McDonald,Tom Hasell J. Mater. Chem. A 2022 10 13704

57717-97-2 ((+)-Perillyl alcohol) 関連製品

- 19894-97-4((-)-Myrtenol)

- 472-20-8(β-Cyclogeraniol)

- 18457-55-1((S)-(−)-Perillyl alcohol)

- 515-00-4(Myrtenol)

- 536-59-4(Perillyl alcohol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量